molecular formula C8H9N3 B105929 2-Methyl-2H-indazol-4-amine CAS No. 82013-51-2

2-Methyl-2H-indazol-4-amine

Cat. No. B105929
CAS RN: 82013-51-2
M. Wt: 147.18 g/mol
InChI Key: RMCAMILOUFSNOR-UHFFFAOYSA-N
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Description

2-Methyl-2H-indazol-4-amine is a derivative of the indazole class, which is a heterocyclic compound featuring a pyrazole ring fused to a benzene ring. Indazole derivatives are of significant interest due to their diverse pharmacological activities and their utility as building blocks in organic synthesis. The specific compound , 2-methyl-2H-indazol-4-amine, is not directly mentioned in the provided papers, but its synthesis and properties can be inferred from related research on indazole derivatives and similar heterocyclic amines.

Synthesis Analysis

The synthesis of 2-aryl-2H-indazoles, which are closely related to 2-methyl-2H-indazol-4-amine, can be achieved through a palladium-catalyzed intramolecular amination of N-aryl-N(o-bromobenzyl)hydrazines. This method has been shown to be effective for a wide range of substrates, including those with electron-donating and electron-withdrawing groups . Although the specific synthesis of 2-methyl-2H-indazol-4-amine is not detailed, the general approach suggests that a similar palladium-catalyzed reaction could potentially be employed for its synthesis.

Molecular Structure Analysis

The molecular structure of heterocyclic amines is often confirmed using techniques such as X-ray crystallography. For example, the crystal structure of a thiazol-2-amine derivative was determined, revealing the presence of intermolecular hydrogen bonds and a three-dimensional network structure . Similarly, the structure of a pyrimidin-2-amine derivative was elucidated, showing an intramolecular hydrogen bond and a supramolecular chain in the crystal . These studies highlight the importance of hydrogen bonding in the solid-state structure of such compounds, which could also be relevant for 2-methyl-2H-indazol-4-amine.

Chemical Reactions Analysis

Heterocyclic amines can undergo various chemical reactions, including oxidative coupling and reactions with diazomethane. For instance, hydrazones and amines can be converted into 1,2,4-triazoles through a metal-free oxidative coupling reaction . Additionally, thiazoles can react with diazomethane to form O-methyl derivatives . These reactions demonstrate the reactivity of nitrogen-containing heterocycles, which could be extrapolated to the chemical behavior of 2-methyl-2H-indazol-4-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic amines can be studied using various spectroscopic and computational methods. For example, NMR and ESI-MS data were used to confirm the structure of a triazolylpyridine-2-amine derivative . DFT calculations can provide insights into the electronic structure, charge distribution, and thermodynamic properties of such compounds . These techniques could be applied to 2-methyl-2H-indazol-4-amine to gain a comprehensive understanding of its properties.

Scientific Research Applications

Synthesis Techniques

2-Methyl-2H-indazol-4-amine, as part of the 2H-indazole family, has been the focus of various synthesis techniques due to its structural significance in medicinal chemistry. A notable method involves a palladium-catalyzed domino reaction, which is a significant breakthrough given the challenges in the regioselective formation of 2H-indazoles. This method ensures a regioselective transition-metal-catalyzed coupling, leading to the efficient and selective synthesis of 2H-indazoles, a scaffold crucial in medicinal chemistry (Halland et al., 2009). Another synthesis approach employs a copper-catalyzed, one-pot, three-component reaction, showcasing the versatility and functional group tolerance of this method in forming 2H-indazoles (Rajesh Kumar et al., 2011).

Chemical Applications

The chemical realm of 2-Methyl-2H-indazol-4-amine extends to various applications. Notably, its derivatives have shown significant antitumor activities, suggesting their potential in developing novel anticancer agents (Chu De-qing, 2011). Moreover, the compound's ability to undergo direct C-H amination with various amines through organophotoredox-catalyzed oxidative coupling underlines its versatility and potential in synthetic chemistry (Neogi et al., 2020). Furthermore, the development of a B2(OH)4-mediated synthesis pathway for 2-substituted indazolone, a structure prevalent in medicinal chemistry, underscores the compound's significance in creating biologically active molecules (Bao et al., 2020).

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Given their broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on developing new synthetic approaches and exploring the diverse biological activities of indazole derivatives .

properties

IUPAC Name

2-methylindazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-5-6-7(9)3-2-4-8(6)10-11/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCAMILOUFSNOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572530
Record name 2-Methyl-2H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2H-indazol-4-amine

CAS RN

82013-51-2
Record name 2-Methyl-2H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-methyl-2H-indazole
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